1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Overview
Description
“1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone” is a pyrazoline derivative . Pyrazolines are five-membered ring compounds with two nitrogen atoms at different positions . They are known for their broad-spectrum utility and are present in several marketed molecules with a wide range of uses .
Synthesis Analysis
Pyrazolines can be prepared via a 1,4-addition reaction of hydrazine on chalcones, followed by cyclization of the adduct in the presence of acetic acid . Other synthesis strategies include the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various characterization techniques like FT-IR, Ultraviolet/visible spectroscopy, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Pyrazolines undergo various chemical reactions. For instance, 3-(Trifluoromethyl)pyrazoles, a related compound, undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted using quantum chemical calculations using DFT (density functional theory). These calculations can explore optimized geometries, FMOs (Frontier molecular orbitals), NBOs (Nonbonding orbitals) of synthesized compounds, and predict their NLO (Nonlinear optical) properties .Future Directions
The future directions in the study of “1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone” and related compounds could involve the development of new greener and more economical ways for their synthesis . Additionally, further studies could be conducted to explore their potential pharmacological activities and applications in various fields of science .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s suggested that it may bind to its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A study on similar compounds suggests that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines .
Properties
IUPAC Name |
1-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-8(18)17-10(9-5-3-2-4-6-9)7-11(16-17)12(13,14)15/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFXIWDRLHRFIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.